molecular formula C19H21N7O B5365231 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide

4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide

Cat. No. B5365231
M. Wt: 363.4 g/mol
InChI Key: KDXIYMGCDXSTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide, commonly known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of MPPT involves the inhibition of various enzymes and proteins involved in the inflammatory and pain signaling pathways. MPPT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in the inflammatory response. MPPT also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
MPPT has been found to exhibit various biochemical and physiological effects such as the reduction of inflammation, pain, and tumor growth. It has also been found to regulate various cellular processes such as cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPPT in lab experiments is its potential therapeutic applications. MPPT has shown promising results in various scientific research studies and can be used as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using MPPT in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.

Future Directions

There are various future directions for the research on MPPT. One of the areas of research is the development of more efficient and cost-effective synthesis methods for MPPT. Another area of research is the investigation of the potential use of MPPT in combination with other drugs for the treatment of various diseases. Additionally, more research needs to be conducted to evaluate the potential toxicity and side effects of MPPT. Furthermore, the potential use of MPPT in the development of novel drug delivery systems needs to be investigated.

Synthesis Methods

MPPT can be synthesized using various methods such as the reaction of 4-(4-fluorobenzyl)pyrimidine with 6-(3-methyl-1H-pyrazol-1-yl)piperazine and N-phenylpiperazinecarboxamide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

MPPT has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. MPPT has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-15-7-8-26(23-15)18-13-17(20-14-21-18)24-9-11-25(12-10-24)19(27)22-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXIYMGCDXSTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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